ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
The synthesis of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications:
Carbamoylation and Esterification:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoline derivatives with altered functional groups.
Scientific Research Applications
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different functional groups.
Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxylate group, but lacking the carbamoyl and methoxy groups.
2-Phenylquinoline: Similar in structure but without the additional functional groups present in this compound.
Properties
IUPAC Name |
ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-13-14-23-22(15-21)25(16-24(29-23)20-11-6-5-7-12-20)34-17-26(31)30-27-18(2)9-8-10-19(27)3/h5-16H,4,17H2,1-3H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVXNKIKXPQCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC=C3C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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